![molecular formula C27H23N2NaO5 B560099 AM095 CAS No. 1345614-59-6](/img/structure/B560099.png)
AM095
描述
AM095 是一种有效的溶血磷脂酸受体 1 (LPA1) 选择性拮抗剂。 该化合物因其潜在的治疗应用而受到广泛关注,特别是在治疗特发性肺纤维化和脑缺血等疾病方面 .
作用机制
AM095 通过选择性拮抗 LPA1 受体发挥其作用。该受体参与各种细胞过程,包括细胞增殖、迁移和存活。通过抑制 LPA1 受体,this compound 可以调节这些过程,从而产生其治疗作用。 所涉及的分子靶点和通路包括抑制 GTPγS 结合和降低表达 LPA1 受体的细胞中的钙离子流 .
生化分析
Biochemical Properties
AM095 interacts with the LPA1 receptor, a G-protein coupled receptor . It inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . The IC50 values for this compound antagonism of LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells are 0.025 and 0.023 μM, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 and human A2058 melanoma cells . In the context of brain damage caused by cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage such as brain infarction and neurological deficit .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the LPA1 receptor, thereby preventing the downstream signaling events triggered by LPA1 activation . This includes the inhibition of GTPγS binding and LPA-driven chemotaxis .
Temporal Effects in Laboratory Settings
In studies involving transient focal cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage at 1 day after the event, and this effect was also observed at 3 days after the event .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dose-dependent effects. For instance, it dose-dependently reduced LPA-stimulated histamine release . In a study involving bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid, this compound showed dose-dependent reduction in these parameters .
Metabolic Pathways
Given its role as an LPA1 antagonist, it likely impacts the signaling pathways downstream of LPA1 activation .
Transport and Distribution
Given its role as an LPA1 antagonist, it is likely that it is distributed to areas where LPA1 is expressed .
Subcellular Localization
Given its role as an LPA1 antagonist, it is likely that it localizes to the cell membrane where LPA1 is expressed .
准备方法
合成路线和反应条件
AM095 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
恶唑环的形成: 这是通过涉及合适的先驱体的环化反应实现的。
苯基的连接: 此步骤涉及偶联反应,将苯基连接到恶唑环上。
羧酸基团的引入: 这通常通过酯化或酰胺化反应来完成.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及:
反应条件的优化: 确保高产率和纯度。
连续流动反应器的使用: 以提高反应效率和可扩展性。
纯化过程: 如结晶和色谱法,以获得高纯度的最终产物.
化学反应分析
反应类型
AM095 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 还原反应可以修饰 this compound 上的官能团,改变其活性。
取代: 可以在苯环或恶唑环上进行各种取代反应.
常用试剂和条件
氧化剂: 如高锰酸钾或过氧化氢。
还原剂: 包括硼氢化钠或氢化铝锂。
取代试剂: 如卤素或烷基化剂.
主要形成的产物
科学研究应用
Background on AM095
This compound is characterized by its potent and orally bioavailable properties, with IC50 values of 0.73 μM for mouse LPA1 and 0.98 μM for human LPA1. It has demonstrated efficacy in inhibiting LPA1-induced chemotaxis in various cell lines, including melanoma and breast cancer cells, suggesting its potential role in cancer therapy .
Case Studies
- Breast Cancer : In a study involving metastatic breast cancer models, this compound was incorporated into liposomal formulations to enhance drug delivery. This approach resulted in a significant increase in drug accumulation within tumors compared to control formulations, indicating the potential for targeted therapy .
- Diabetic Nephropathy : this compound has also been studied for its effects on renal function in diabetic models. It was found to reduce glomerular injury and improve kidney function by inhibiting inflammatory pathways associated with LPA signaling .
Diabetic Nephropathy
This compound has shown promise in treating diabetic nephropathy by attenuating renal fibrosis and inflammation. In streptozotocin-induced diabetic mice, this compound administration led to a significant reduction in albuminuria and glomerular volume, suggesting its protective effects on kidney tissue .
Hypertensive Renal Injury
Research has indicated that this compound can mitigate hypertensive renal injury by reducing proteinuria and improving renal function markers in animal models. The compound's ability to suppress renal fibrosis further underscores its therapeutic potential .
Mechanistic Insights
This compound inhibits the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses. By blocking this pathway, this compound can reduce the expression of pro-inflammatory cytokines and oxidative stress markers in various models .
Experimental Findings
In preclinical studies, this compound treatment resulted in decreased macrophage infiltration and collagen deposition in lung tissues following bleomycin-induced injury, highlighting its anti-fibrotic properties .
Data Summary Table
Application Area | Key Findings | Model Used |
---|---|---|
Cancer Treatment | Enhanced drug delivery via liposomal formulation | Metastatic breast cancer model |
Diabetic Nephropathy | Reduced albuminuria and glomerular injury | Streptozotocin-induced diabetic mice |
Hypertensive Injury | Decreased proteinuria and renal fibrosis | Dahl-Iwai salt-sensitive rats |
Inflammation | Inhibited TLR4/NF-κB pathway | Bleomycin-induced lung injury model |
相似化合物的比较
类似化合物
AM966: 另一种具有类似生物活性的有效 LPA1 受体拮抗剂。
Debio-0719: 一种对 LPA1 受体具有相当抑制效果的化合物。
Ki16425: 一种非选择性 LPA 受体拮抗剂,具有更广泛的活性
AM095 的独特性
This compound 的独特性在于其对 LPA1 受体的高选择性和有效的拮抗作用。 这种选择性使其成为研究 LPA1 受体在各种生物过程中的特定作用和开发靶向疗法的宝贵工具 .
生物活性
AM095 is a selective antagonist of the lysophosphatidic acid type 1 receptor (LPA1), which has garnered attention for its potential therapeutic applications in various inflammatory and fibrotic diseases. This article reviews the biological activity of this compound, highlighting its mechanisms, in vitro and in vivo effects, and relevant case studies.
This compound operates primarily by inhibiting LPA1, a G protein-coupled receptor involved in numerous physiological processes, including cell proliferation, migration, and survival. By blocking LPA1 activation, this compound can modulate pathways associated with inflammation and fibrosis.
In Vitro Studies
In vitro experiments have demonstrated the potency of this compound against LPA1-mediated responses. Notable findings include:
- Chemotaxis Inhibition : this compound effectively inhibited LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells. The IC50 values were reported as 0.78 μM and 0.23 μM, respectively .
- Calcium Mobilization : In MDA-MB-231 cells, this compound (500 nM) completely inhibited LPA-induced intracellular calcium responses. However, it did not affect LPE-induced responses in SK-OV3 cells .
In Vivo Studies
The efficacy of this compound has also been evaluated in various animal models:
- Histamine Release : In a murine model, this compound was shown to dose-dependently block LPA-induced histamine release, with an effective dose (ED50) of 8.3 mg/kg .
- Fibrosis Models : In bleomycin-induced dermal fibrosis models, treatment with this compound significantly reduced collagen deposition and inflammatory cell infiltration . The drug was administered orally at a dose of 30 mg/kg, demonstrating its potential as a therapeutic agent for fibrotic diseases.
Table 1: Summary of In Vitro and In Vivo Findings on this compound
Study Type | Model/Cell Type | Effect Observed | IC50/ED50 Value |
---|---|---|---|
In Vitro | Mouse LPA1/CHO cells | Chemotaxis inhibition | 0.78 μM |
In Vitro | Human A2058 melanoma cells | Chemotaxis inhibition | 0.23 μM |
In Vitro | MDA-MB-231 | Calcium response inhibition | 500 nM |
In Vivo | CD-1 mice | Histamine release inhibition | ED50 = 8.3 mg/kg |
In Vivo | Bleomycin model | Reduced fibrosis and inflammation | ED50 = 30 mg/kg |
Case Studies
Recent research has explored the implications of this compound in specific disease contexts:
- Multiple Sclerosis (MS) : A study indicated that treatment with this compound improved clinical outcomes in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for MS. The antagonist reduced levels of inflammatory mediators and microglial activation .
- Dermal Fibrosis : Another investigation highlighted the effectiveness of this compound in reducing dermal fibrosis induced by bleomycin. The treatment led to significant decreases in collagen deposition and inflammatory cell infiltration .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound possesses high oral bioavailability, which supports its potential for clinical use. Following administration at doses up to 30 mg/kg, plasma concentrations were measured using liquid chromatography/mass spectrometry (LC-MS/MS), allowing for detailed analysis of its pharmacokinetic profile .
属性
IUPAC Name |
sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDADFSIDCQGB-GMUIIQOCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693387 | |
Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345614-59-6 | |
Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。